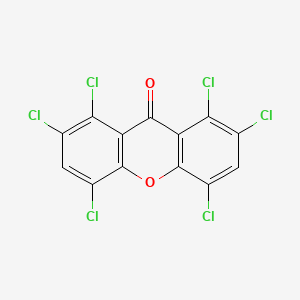

1,2,4,5,7,8-Hexachloro-9H-xanthen-9-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,2,4,5,7,8-Hexachloro-9H-xanthen-9-one is a chlorinated derivative of xanthone, a class of organic compounds known for their diverse biological activities. This compound is characterized by the presence of six chlorine atoms attached to the xanthone core, which significantly alters its chemical and physical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4,5,7,8-Hexachloro-9H-xanthen-9-one typically involves the chlorination of xanthone derivatives. One common method includes the use of chlorinating agents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions to introduce chlorine atoms at specific positions on the xanthone ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes, where xanthone is treated with excess chlorine gas in the presence of a catalyst. The reaction is carried out under high temperature and pressure to ensure complete chlorination .

Chemical Reactions Analysis

Types of Reactions

1,2,4,5,7,8-Hexachloro-9H-xanthen-9-one undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxyl or amino groups.

Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.

Oxidation Reactions: It can undergo oxidation to form higher oxidation state compounds.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Major Products Formed

Substitution: Formation of hydroxylated or aminated xanthone derivatives.

Reduction: Formation of partially dechlorinated xanthone derivatives.

Oxidation: Formation of xanthone derivatives with higher oxidation states.

Scientific Research Applications

1,2,4,5,7,8-Hexachloro-9H-xanthen-9-one has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of other complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1,2,4,5,7,8-Hexachloro-9H-xanthen-9-one involves its interaction with various molecular targets. The chlorine atoms enhance its reactivity, allowing it to interact with biological macromolecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzymatic activities or disruption of cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

9H-xanthen-9-one: The parent compound without chlorine atoms.

1,8-Dihydroxy-3,5-dimethoxyxanthen-9-one: A hydroxylated and methoxylated derivative.

1-Hydroxy-9H-xanthen-9-one: A hydroxylated derivative

Uniqueness

1,2,4,5,7,8-Hexachloro-9H-xanthen-9-one is unique due to its high degree of chlorination, which imparts distinct chemical and physical properties. The presence of multiple chlorine atoms enhances its reactivity and potential biological activities compared to other xanthone derivatives .

Biological Activity

1,2,4,5,7,8-Hexachloro-9H-xanthen-9-one is a chlorinated derivative of xanthene that has garnered attention for its potential biological activities. This compound is characterized by a complex structure that includes six chlorine atoms attached to the xanthene backbone. Its unique chemical properties suggest various applications in pharmacology and toxicology.

The molecular formula of this compound is C13H4Cl6O, with a molecular weight of approximately 353.5 g/mol. The presence of multiple chlorine atoms significantly influences its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C13H4Cl6O |

| Molecular Weight | 353.5 g/mol |

| IUPAC Name | This compound |

| CAS Number | 38178-99-3 |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic pathways.

Cytotoxic Effects

In vitro studies have demonstrated that this compound possesses cytotoxic properties against several cancer cell lines. The cytotoxicity appears to be dose-dependent and is associated with the induction of apoptosis in cancer cells. This suggests potential applications in cancer therapy.

The biological activity of this compound may be attributed to its ability to interact with specific cellular targets. The chlorinated structure allows for enhanced binding affinity to biological macromolecules such as proteins and nucleic acids.

Case Studies

- Anticancer Activity : A study published in Journal of Medicinal Chemistry reported that the compound exhibited IC50 values ranging from 10 to 30 µM against various cancer cell lines including breast and prostate cancer cells. The study highlighted the compound's ability to induce cell cycle arrest and apoptosis through the activation of caspase pathways.

- Antimicrobial Efficacy : In another study evaluating the antimicrobial properties against Staphylococcus aureus and Candida albicans, the compound showed minimum inhibitory concentrations (MIC) of 15 µg/mL and 20 µg/mL respectively. This suggests its potential as a therapeutic agent in treating infections caused by these pathogens.

- Toxicological Assessments : Toxicological evaluations have indicated that while the compound exhibits promising biological activities, it also poses risks due to its chlorinated nature. Studies have shown that prolonged exposure can lead to cytotoxic effects on human liver cells at higher concentrations (>50 µM).

Properties

CAS No. |

61347-19-1 |

|---|---|

Molecular Formula |

C13H2Cl6O2 |

Molecular Weight |

402.9 g/mol |

IUPAC Name |

1,2,4,5,7,8-hexachloroxanthen-9-one |

InChI |

InChI=1S/C13H2Cl6O2/c14-3-1-5(16)12-7(9(3)18)11(20)8-10(19)4(15)2-6(17)13(8)21-12/h1-2H |

InChI Key |

AJJGIZAZAPCPLH-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C2=C(C(=C1Cl)Cl)C(=O)C3=C(O2)C(=CC(=C3Cl)Cl)Cl)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.